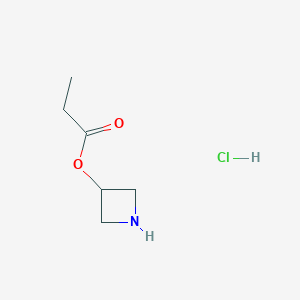

Azetidin-3-yl propanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidin-3-yl propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-6(8)9-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNBCDRFZLSEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Azetidin 3 Yl Propanoate Hydrochloride Analogues

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. rsc.org These reactions often require activation of the azetidine nitrogen, for instance, through protonation or conversion to a quaternary azetidinium salt, which enhances the electrophilicity of the ring carbons. magtech.com.cn

The nucleophilic ring-opening of azetidines, particularly when activated as azetidinium ions, is a primary transformation pathway. nih.govresearchgate.net This process typically occurs through an SN2 mechanism, where a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. iitk.ac.inacs.orgacs.org The regioselectivity of this attack is influenced by both electronic and steric factors. magtech.com.cn

Generally, nucleophiles will preferentially attack the less sterically hindered carbon atom. However, electronic effects can dominate, especially in unsymmetrically substituted azetidines. magtech.com.cn For instance, substituents that can stabilize a positive charge in the transition state, such as aryl or vinyl groups, direct the nucleophilic attack to the adjacent carbon atom. magtech.com.cn A wide array of nucleophiles, including halides, amines, alcohols, and organometallic reagents, can be employed in these reactions. nih.gov

Table 1: Examples of Nucleophiles in Azetidine Ring-Opening Reactions

| Nucleophile Class | Specific Example | Typical Product |

| Alcohols | Methanol | γ-Amino ethers |

| Organometallics | Organotrifluoroborates | γ,γ-Substituted amines |

| Halides | Sodium Iodide | γ-Haloamines |

| Indoles | 4-Bromoindole | Functionalized tryptamine (B22526) derivatives |

This table provides illustrative examples of nucleophiles used to open the azetidine ring.

The stereochemistry of the ring-opening is also a key feature. In an SN2 pathway, the reaction proceeds with an inversion of configuration at the carbon center being attacked, providing a stereoselective route to functionalized acyclic amines. nih.goviitk.ac.in

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack, often allowing reactions to proceed under milder conditions. acs.orgacs.org The Lewis acid coordinates to the nitrogen atom, increasing the ring's strain and the electrophilicity of the ring carbons. iitk.ac.indiva-portal.org This activation facilitates ring-opening by a broader range of nucleophiles, including those that are typically less reactive. organic-chemistry.org

Commonly used Lewis acids include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and various zinc salts. diva-portal.org The choice of Lewis acid can influence the regioselectivity and efficiency of the ring-opening reaction. For example, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type pathway to afford γ-amino ethers. iitk.ac.in This method provides a direct synthesis of optically active 1,3-amino ethers from enantiopure N-tosylazetidines. iitk.ac.in

Table 2: Lewis Acids in Azetidine Ring Activation

| Lewis Acid | Substrate Example | Nucleophile | Outcome |

| BF₃·OEt₂ | 2-Aryl-N-tosylazetidine | Alcohols | Highly regioselective SN2 ring-opening iitk.ac.in |

| Ti(IV) complexes | Oxime ethers & Grignard reagents | Intramolecular | Synthesis of spirocyclic NH-azetidines rsc.org |

| Various | 3-Alkyl/Aryl-2H-azirines | Dienes | Catalyzed Diels-Alder reactions diva-portal.org |

This table summarizes the application of different Lewis acids in promoting transformations of azetidine and related strained rings.

Cooperative Brønsted/Lewis acid catalysis has also been developed for the ring-opening of azetidines with organotrifluoroborate salts, offering a transition-metal-free method to synthesize β,β- and γ,γ-substituted amines with high regioselectivity. organic-chemistry.org

Alongside nucleophilic ring-opening, azetidines can undergo competing elimination and ring expansion reactions, depending on the substrate's structure and the reaction conditions. magtech.com.cnresearchgate.net Ring expansion reactions are a powerful tool for synthesizing larger nitrogen-containing heterocycles, such as pyrrolidines, piperidines, or azepanes. nih.govresearchgate.netresearchgate.net

These expansions often proceed through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. nih.govresearchgate.net The regioselectivity of the cleavage of this bicyclic intermediate determines the size of the resulting expanded ring. For instance, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.gov Nucleophilic attack on this intermediate can lead to a mixture of five-membered pyrrolidines and seven-membered azepanes, with the product distribution depending on the substitution pattern and the nucleophile used. nih.govresearchgate.net

Elimination reactions represent another competitive pathway, particularly when the azetidine ring possesses appropriate leaving groups or when treated with a strong base.

Reactions Involving the Propanoate Ester Functionality

The propanoate ester group of Azetidin-3-yl propanoate and its analogues offers a site for various chemical transformations that are common to carboxylic acid esters. These reactions can be used to modify the properties of the molecule without altering the core azetidine ring.

Ester hydrolysis is a fundamental reaction where the ester is cleaved back to its constituent carboxylic acid and alcohol. libretexts.orgchemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org The carboxylic acid can be regenerated by subsequent acidification. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. monash.edu This reaction is also typically catalyzed by an acid or a base. It is an equilibrium process, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. monash.edu

The propanoate ester functionality is a versatile handle for a variety of functional group interconversions (FGIs), allowing for the synthesis of a diverse range of analogues. imperial.ac.ukslideshare.net

Common transformations include:

Reduction : The ester can be reduced to a primary alcohol (propan-1-ol moiety) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.ukvanderbilt.edu Milder reducing agents can sometimes be used to reduce the ester to an aldehyde, though this can be challenging. vanderbilt.edu

Amidation : Esters can be converted to amides by reacting them with ammonia (B1221849) or primary/secondary amines. This reaction is often slower than hydrolysis and may require heating.

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can react with the ester to produce tertiary alcohols after acidic workup. This reaction involves the addition of two equivalents of the organometallic reagent.

Diversification Strategies and Post-Synthetic Modifications of Azetidine Esters

The development of robust synthetic methodologies for the late-stage functionalization of the azetidine core is crucial for creating diverse molecular libraries for drug discovery. These strategies often leverage the unique reactivity of the strained ring and have been successfully applied to various azetidine esters.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the C-C bond formation involving azetidine scaffolds. nih.govmdpi.com These reactions typically involve the coupling of an organoboron reagent with an organic halide or pseudohalide. mdpi.com In the context of azetidine esters, this can be achieved by introducing a leaving group, such as iodine, onto the azetidine ring. For instance, 3-iodoazetidines can undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl substituents. nih.gov

Recent studies have also explored the use of azetidine derivatives as ligands in Suzuki-Miyaura reactions. mdpi.com Palladium(II) complexes with azetidine-based tridentate ligands have demonstrated high activity for the coupling of aryl bromides and chlorides with arylboronic acids in aqueous media. researchgate.net While direct Suzuki-Miyaura coupling on an unsubstituted carbon of the azetidine ring of a propanoate ester is not typical, the principles can be applied to appropriately pre-functionalized analogues. For example, an analogue of azetidin-3-yl propanoate bearing a halide at the 2- or 3-position could be a viable substrate for such transformations.

A notable advancement involves the nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with a wide range of boronic acids. This reaction proceeds through the ring-opening of the highly strained ABB to generate a redox-active azetidine intermediate that participates in the cross-coupling, yielding 3-substituted azetidines. researchgate.net This strategy highlights the potential for creating diverse 3-aryl and 3-alkyl azetidines. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions on Azetidine Scaffolds

| Catalyst System | Azetidine Substrate | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Palladium-based | 3-Iodoazetidines | Aryl Boronic Acids | 2-Aryl Azetidines | nih.gov |

| Palladium(II) complexes with azetidine-based tridentate ligands | Not applicable (ligand) | Aryl Bromides/Chlorides and Arylboronic Acids | Biaryls | mdpi.comresearchgate.net |

| Nickel-based | Benzoylated 1-azabicyclo[1.1.0]butane | Aryl Boronic Acids | 3-Aryl/Alkyl Azetidines | researchgate.net |

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalization of the substrate. In the realm of azetidine chemistry, palladium-catalyzed intramolecular C(sp3)-H amination has been reported for the synthesis of functionalized azetidines. rsc.org This approach involves the formation of a six-membered palladacycle intermediate that facilitates the C-H activation and subsequent ring closure. While this method is primarily for ring formation, the principles of C-H activation can be extended to the post-synthetic modification of existing azetidine rings.

For instance, palladium-catalyzed α-arylation of azetidinyl esters has been demonstrated. researchgate.net This reaction allows for the direct coupling of an aromatic compound to the carbon atom adjacent to the ester group. To prevent ring-opening of the strained heterocycle, the reaction is typically carried out on an azetidine derivative with a protecting group, such as a benzyl (B1604629) group, on the nitrogen atom. researchgate.net The development of C-H functionalization methods that are compatible with the propanoate ester and the free secondary amine (or its hydrochloride salt) of azetidin-3-yl propanoate analogues remains an active area of research.

Azetidine-containing boronic esters are versatile synthetic intermediates that can be transformed into a wide array of functional groups. These compounds can be synthesized through methods such as the strain-release homologation of azabicyclo[1.1.0]butanes with boronic esters. acs.orgresearchgate.net The resulting azetidinyl boronic esters can then undergo various transformations.

The pinacol (B44631) borane (B79455) moiety can be converted into a variety of functional groups through reactions such as:

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, converts the boronic ester to a hydroxyl group.

Olefination: The boronic ester can participate in olefination reactions to form carbon-carbon double bonds.

Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) yields the corresponding trifluoroborate salt, which can exhibit different reactivity profiles.

Aromatic Substitution Reactions: Azetidine-containing boronic esters can be used in reactions like the Minisci reaction.

Visible Light Photoredox Reactions: The boronic ester can be engaged in photoredox-catalyzed reactions for further functionalization.

Furthermore, the nitrogen atom of the azetidine ring in these boronic esters can be functionalized, adding another layer of diversification. acs.org This dual reactivity makes azetidine-containing boronic esters powerful building blocks for the synthesis of complex molecules. acs.org

Mechanistic Elucidation of Key Azetidine Ring Formation Reactions

Understanding the mechanisms of azetidine ring formation is crucial for developing new synthetic methods and optimizing existing ones. The formation of the strained four-membered ring often involves unique mechanistic pathways.

One prominent mechanism involves the strain-release-driven homologation of boronic esters . This method utilizes the high ring strain of azabicyclo[1.1.0]butane. acs.orgresearchgate.net The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which then traps a boronic ester to form an intermediate boronate complex. acs.org Subsequent N-protonation of this complex triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. acs.org This reaction proceeds with complete stereospecificity. acs.orgresearchgate.net

Another important mechanistic pathway is the photochemical Norrish-Yang cyclization . This reaction is used for the synthesis of azetidinols from α-aminoacetophenones. beilstein-journals.orgresearchgate.net The mechanism involves an intramolecular 1,5-hydrogen atom transfer from the carbon adjacent to the nitrogen to the excited carbonyl oxygen, forming a 1,4-biradical intermediate. beilstein-journals.org Subsequent ring closure of this biradical yields the azetidine scaffold. beilstein-journals.org The efficiency and outcome of this reaction can be influenced by the nature of the protecting group on the nitrogen atom. beilstein-journals.orgresearchgate.net

The intramolecular aminolysis of epoxy amines provides another route to azetidines. This reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide and leading to ring opening and concomitant formation of the azetidine ring. nih.gov The regioselectivity of the ring opening is a key aspect of this transformation and can be influenced by the substituents on the epoxy amine and the reaction conditions. Lewis acids are often employed to catalyze this reaction. magtech.com.cn

Finally, palladium-catalyzed intramolecular C(sp3)-H amination offers a modern approach to azetidine synthesis. rsc.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. Reductive elimination from this intermediate then forges the C-N bond, closing the azetidine ring. rsc.org

Table 2: Mechanistic Overview of Key Azetidine Ring Formation Reactions

| Reaction | Key Intermediate(s) | Driving Force / Key Step | Reference |

|---|---|---|---|

| Strain-Release-Driven Homologation | Boronate complex | 1,2-migration with cleavage of the central C-N bond to relieve ring strain | acs.orgresearchgate.net |

| Photochemical Norrish-Yang Cyclization | 1,4-biradical | Intramolecular 1,5-hydrogen atom transfer followed by ring closure | beilstein-journals.orgresearchgate.net |

| Intramolecular Aminolysis of Epoxy Amines | Epoxide | Nucleophilic attack of the amine on the epoxide (SN2) | nih.govmagtech.com.cn |

| Palladium-Catalyzed Intramolecular C(sp3)-H Amination | Palladacycle | Reductive elimination | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Azetidin-3-yl propanoate hydrochloride, ¹H NMR would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. This would help to map the protons on the azetidine (B1206935) ring, the propanoate ester group, and the exchangeable proton on the hydrochloride salt's ammonium (B1175870) ion.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the azetidine ring, and those of the propanoate chain. More advanced techniques like ¹⁵N NMR could provide information about the nitrogen atom in the azetidine ring.

Despite the utility of these techniques, a comprehensive search of available scientific literature and databases did not yield specific experimental ¹H, ¹³C, or ¹⁵N NMR data for Azetidin-3-yl propanoate hydrochloride.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC/MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C6H12ClNO2). Techniques such as electrospray ionization (ESI) would likely be employed to ionize the molecule. When coupled with liquid chromatography (LC/MS), this technique can also be used to separate the compound from any impurities before mass analysis.

While predicted mass spectrometry data for the free base (azetidin-3-yl propanoate) is available, a detailed search did not uncover any published experimental high-resolution or low-resolution mass spectra for Azetidin-3-yl propanoate hydrochloride.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Azetidin-3-yl propanoate hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the ester functional group, specifically a strong C=O (carbonyl) stretching vibration. Other expected peaks would include C-O stretching, C-N stretching, and N-H stretching from the protonated amine of the azetidinium chloride.

A search of scientific databases and literature did not yield any experimental IR spectra for Azetidin-3-yl propanoate hydrochloride.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method could provide precise information on bond lengths, bond angles, and the conformation of the azetidine ring and the propanoate side chain of Azetidin-3-yl propanoate hydrochloride. Furthermore, it would definitively establish the ionic interaction between the protonated azetidine nitrogen and the chloride anion.

A thorough search of crystallographic databases and the scientific literature found no published crystal structure data for Azetidin-3-yl propanoate hydrochloride.

Chromatographic Purity and Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Thin-Layer Chromatography (TLC))

Various chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds, typically using a UV detector. Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique based on electrophoretic mobility. Thin-Layer Chromatography (TLC) is often used for rapid qualitative analysis of reaction progress and purity.

While these methods are standard for the analysis of such compounds, no specific chromatograms (HPLC, CE, or TLC) or detailed purity analysis reports for Azetidin-3-yl propanoate hydrochloride were found in the public scientific domain.

Computational and Theoretical Investigations of Azetidin 3 Yl Propanoate Hydrochloride Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its balance of accuracy and computational efficiency, making it a workhorse in the study of drug-like molecules. nih.gov

For Azetidin-3-yl propanoate hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govresearchgate.net This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

Once the geometry is optimized, the same level of theory can be used to investigate the electronic structure. This includes analyzing the distribution of electrons within the molecule and calculating key electronic properties. Molecular electrostatic potential (MEP) maps can be generated to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO (Egap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govscispace.com

Below is a table of hypothetical parameters that would be calculated for Azetidin-3-yl propanoate hydrochloride using DFT.

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | -498.123 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity. | 8.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.45 Debye |

Conformational Analysis and Strain Energy Calculations of the Azetidine (B1206935) Ring

The four-membered azetidine ring is a key structural feature of Azetidin-3-yl propanoate hydrochloride. Such small rings possess significant ring strain, which dictates their conformation and reactivity. The ring strain of the parent azetidine heterocycle is approximately 25.4 kcal/mol, placing it between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively stable pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain is a driving force for many of its chemical reactions. rsc.org

Unlike a perfectly flat cyclobutane, the azetidine ring is not planar. It adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar structure. Conformational analysis through computational methods involves mapping the potential energy surface as a function of the ring-puckering coordinate. This allows for the identification of the most stable puckered conformation and the energy barrier to ring inversion (the process by which one puckered form converts to another).

For Azetidin-3-yl propanoate hydrochloride, computational modeling would explore how the propanoate substituent at the 3-position influences the ring's pucker. The calculations would determine the energetic preference for the substituent to be in a pseudo-axial or pseudo-equatorial position and quantify the energy difference between these conformers.

| Parameter | Description | Hypothetical Value |

| Ring Strain Energy | The excess energy due to the constrained four-membered ring geometry. | ~25 kcal/mol |

| Puckering Angle | The angle of deviation from a planar ring structure. | 25° |

| Inversion Barrier | The energy required for the ring to flip between puckered conformations. | 1.8 kcal/mol |

| Axial vs. Equatorial Energy Difference | The energy difference between conformers with the substituent in different positions. | 0.5 kcal/mol |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction and the factors that control its outcome.

For Azetidin-3-yl propanoate hydrochloride, several reactions could be studied. For example, the mechanism of its synthesis, such as the formation of the azetidine ring, could be investigated to explain observed regio- and stereoselectivity. researchgate.net Alternatively, reactions of the compound itself, like the hydrolysis of the propanoate ester group or strain-driven ring-opening reactions, could be modeled.

To model a reaction, researchers would locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy of this TS relative to the reactants gives the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. researchgate.net

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods can accurately predict various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data and structural confirmation. DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com

For Azetidin-3-yl propanoate hydrochloride, a frequency calculation performed on the optimized geometry would yield the vibrational modes of the molecule. These theoretical frequencies correspond to the absorption bands in an IR spectrum. mdpi.com While raw calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement. This allows for confident assignment of complex spectral features, such as C=O stretches, C-N vibrations, and N-H bends.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated magnetic shielding tensors for each nucleus are then referenced against a standard (like tetramethylsilane, TMS) to predict the chemical shifts. mdpi.com This can be particularly useful for assigning signals in crowded regions of the spectrum or for distinguishing between different isomers or conformers.

| Spectroscopic Data | Theoretical Method | Predicted Parameter | Hypothetical Value |

| Infrared (IR) | DFT Frequency Calculation | Carbonyl (C=O) Stretch | 1735 cm⁻¹ (scaled) |

| ¹H NMR | GIAO | Azetidine CH Proton | δ 4.1 ppm |

| ¹³C NMR | GIAO | Azetidine CH Carbon | δ 55.0 ppm |

Molecular Docking and Binding Affinity Predictions for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is central to structure-based drug design, as it provides insights into how a potential drug molecule might interact with its biological target. jocpr.com

In a hypothetical scenario where Azetidin-3-yl propanoate hydrochloride is investigated as an inhibitor for a specific enzyme, molecular docking would be the first step. The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding affinity (or binding free energy), with lower scores typically indicating a more favorable interaction. jocpr.com

The results of a docking simulation reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's active site. researchgate.net This information is crucial for understanding the basis of molecular recognition and for designing new molecules with improved potency and selectivity.

| Docking Parameter | Description | Hypothetical Result |

| Target Protein | The biological receptor for the docking simulation. | e.g., Acetylcholinesterase |

| Docking Score | An estimate of the binding affinity. | -7.5 kcal/mol |

| Key Hydrogen Bonds | Specific hydrogen bond interactions with amino acid residues. | N-H with Ser203; C=O with Gly121 |

| Interacting Residues | Amino acids in the binding pocket that make significant contact. | Trp86, Tyr337, Phe338 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule contributes equally to the total electron density from the crystal.

By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions involved in specific intermolecular contacts. mdpi.commdpi.com Short contacts, indicative of strong interactions like hydrogen bonds, appear as distinct red spots on the d_norm map.

| Interaction Type | Description | Hypothetical Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 40.5% |

| O···H / H···O | Contacts involving the ester oxygen and hydrogen atoms. | 25.2% |

| Cl···H / H···Cl | Contacts involving the chloride ion and hydrogen atoms. | 22.8% |

| C···H / H···C | Weaker carbon-hydrogen interactions. | 8.5% |

| Other | Minor contributions from other contact types. | 3.0% |

Research Applications and Utility in Chemical Synthesis and Molecular Design

Azetidin-3-yl Propanoate Hydrochloride as a Versatile Chemical Building Block

Azetidin-3-yl propanoate hydrochloride is a valuable heterocyclic building block in chemical synthesis. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is a desirable motif in medicinal chemistry due to its unique structural and physicochemical properties. enamine.netnih.gov Although the synthesis of azetidines can be challenging, their utility as reactive intermediates for creating compound libraries has driven the development of various synthetic routes. enamine.netresearchgate.net Compounds like Azetidin-3-yl propanoate hydrochloride serve as scaffolds that can be further functionalized. General strategies for synthesizing the azetidine core include intramolecular SN2 reactions and the aminolysis of epoxides. nih.gov

The presence of the propanoate ester and the hydrochloride salt in "Azetidin-3-yl propanoate hydrochloride" provides specific points for chemical modification. The secondary amine of the azetidine ring can undergo N-alkylation or N-acylation, while the ester group can be hydrolyzed or converted to other functional groups, allowing for the introduction of diverse substituents. researchgate.netnih.gov This versatility enables chemists to systematically modify molecular structures to explore structure-activity relationships (SAR). Azetidine-containing building blocks are increasingly used in diversity-oriented synthesis (DOS) to access novel chemical space and generate libraries of fused, bridged, and spirocyclic ring systems for drug discovery. nih.gov

Incorporation of Azetidine Moieties in Molecular Scaffolds for Tailored Properties

The incorporation of the azetidine moiety into molecular scaffolds is a strategic approach in medicinal chemistry to enhance key drug-like properties. rsc.orgnih.govchemrxiv.org The rigid, three-dimensional nature of the azetidine ring distinguishes it from more common, flexible aliphatic chains or larger, flatter ring systems. enamine.net

Increased 3-Dimensionality: One of the primary advantages of using an azetidine scaffold is the introduction of three-dimensionality into a molecule. researchgate.net This increased fraction of sp3-hybridized carbons (Fsp3) is a desirable attribute in modern drug design, as it can lead to improved binding selectivity and better physicochemical properties. By moving away from flat, two-dimensional structures, molecules containing azetidine can explore new regions of chemical space and interact more specifically with the complex 3D structures of biological targets. researchgate.net

Modulation of Metabolic Stability: The azetidine ring is known to improve the metabolic stability of drug candidates. rsc.orgnih.gov Its compact and strained structure can block sites of metabolism that would otherwise be susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes). This can lead to a longer half-life in the body and an improved pharmacokinetic profile. Studies have shown that replacing more common saturated heterocycles like piperazines or pyrrolidines with an azetidine ring can result in better metabolic stability. chemrxiv.org

The table below summarizes the key properties that can be tailored by incorporating azetidine moieties into molecular scaffolds.

| Property | Effect of Azetidine Incorporation | Rationale |

| Molecular Shape | Increased 3-dimensionality and conformational rigidity. enamine.netresearchgate.net | The strained, non-planar four-membered ring introduces a defined spatial arrangement of substituents. enamine.net |

| Metabolic Stability | Often increased. rsc.orgnih.gov | The compact ring can shield adjacent chemical bonds from metabolic enzymes. |

| Aqueous Solubility | Generally improved. researchgate.net | The polar nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity | Can be modulated to reduce overall lipophilicity. chemrxiv.org | Azetidine is a small, polar heterocycle, offering an alternative to larger, more lipophilic rings. enamine.net |

| Binding Affinity | Can be enhanced. enamine.net | The rigid scaffold reduces the entropic penalty upon binding to a biological target. enamine.net |

Azetidine Esters as Bioisosteres and Conformational Probes in Chemical Space Exploration

Bioisosterism: Azetidine esters are employed as bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In molecular design, the azetidine ring is often used as a bioisosteric replacement for other common moieties to optimize a compound's properties. For instance, the 2,6-diazaspiro[3.3]heptane system, which contains two azetidine rings, has been successfully used as a bioisostere for piperazine, leading to improved aqueous solubility and an increased Fsp3 character. researchgate.net Similarly, azetidines have been explored as surrogates for carbonyl groups, such as ketones, to introduce three-dimensionality and improve pharmacokinetic profiles. researchgate.netrsc.org

Application in PROTAC and Antibody-Drug Conjugate (ADC) Linker Chemistry

The unique structural features of azetidine derivatives make them suitable components for the linkers used in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Design Principles for Azetidine-Containing Ligands in Receptor Studies

The design of ligands containing an azetidine moiety for receptor studies is guided by several key principles aimed at leveraging the ring's specific properties to achieve high affinity and selectivity.

Conformational Restriction: The primary principle is the use of the azetidine ring to constrain the ligand's conformation. enamine.net By reducing the molecule's flexibility, the entropic cost of binding is lowered, which can lead to higher affinity. This was demonstrated in the design of azetidine-2,3-dicarboxylic acids as conformationally restricted analogs of NMDA, which act as agonists at NMDA receptors. nih.gov

Vectorial Orientation of Substituents: The defined geometry of the azetidine ring allows for precise, three-dimensional placement of substituents to interact with specific pockets or residues within a receptor's binding site. This is crucial for optimizing interactions and achieving selectivity. For example, in the development of STAT3 inhibitors, systematic variation of substituents on an azetidine scaffold allowed for the optimization of potency and physicochemical properties. nih.gov

Modulation of Physicochemical Properties: The azetidine ring can be used to fine-tune properties like solubility and lipophilicity. Replacing a lipophilic group with a more polar azetidine can improve aqueous solubility and other drug-like characteristics without sacrificing binding. In the development of STAT3 inhibitors, changing a phenyl ring to a more polar heterocycle on the azetidine-containing scaffold was a successful strategy to improve molecular properties while boosting potency. nih.gov

Exploring Novel Binding Modes: The unique shape and rigidity of azetidine-containing ligands can lead to unusual or novel binding modes within a receptor. In silico docking studies of azetidine-2,3-dicarboxylic acid stereoisomers at the NMDA receptor suggested an inverse binding mode compared to the natural ligand, glutamate, highlighting how these scaffolds can uncover new ways to interact with a target. nih.gov

The table below presents findings from a study on azetidine-2,3-dicarboxylic acid stereoisomers at native NMDA receptors, illustrating the impact of stereochemistry on binding affinity.

| Compound | Binding Affinity (Ki) at Native NMDA Receptors |

| L-trans-ADC | 10 μM |

| D-cis-ADC | 21 μM |

| D-trans-ADC | 90 μM |

| L-cis-ADC | >100 μM |

| (Data from a radioligand binding assay) nih.gov |

Future Research Directions in Azetidin 3 Yl Propanoate Hydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has historically presented challenges due to the strain within the four-membered ring. medwinpublishers.com Future research will prioritize the development of more efficient, sustainable, and scalable methods for synthesizing Azetidin-3-yl propanoate hydrochloride and related esters.

Key areas of focus will include:

Photocatalysis and Electrosynthesis: Visible-light photocatalysis, using catalysts like iridium(III) complexes, has emerged as a powerful tool for constructing azetidine rings via [2+2] photocycloaddition reactions. rsc.org Future work could adapt these light-driven methods to produce azetidine esters directly, minimizing the use of harsh reagents and improving energy efficiency.

Catalytic C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents a significant advance in forming the azetidine ring. rsc.org Research aimed at applying this strategy to precursors of Azetidin-3-yl propanoate hydrochloride could provide a more direct and atom-economical synthetic pathway.

Bio-inspired and Biocatalytic Routes: Exploring enzymatic or chemo-enzymatic strategies could offer highly stereoselective and environmentally benign routes to chiral azetidine esters. While still a nascent area for this specific scaffold, the broader success of biocatalysis in organic synthesis suggests significant potential.

| Methodology | Potential Advantages | Key Research Challenge | Relevant Precursor Type |

|---|---|---|---|

| Visible-Light Photocatalysis | Mild conditions, high functional group tolerance, sustainable energy source. rsc.org | Substrate scope optimization for ester-containing alkenes and oximes. | Alkenes and Oxime Esters |

| Catalytic C-H Amination | High atom economy, direct functionalization of C-H bonds. rsc.org | Achieving high regioselectivity and stereocontrol in complex precursors. | Substituted Amine Derivatives |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise control of reaction parameters. chemrxiv.org | Reactor design and optimization for multi-step sequences. | Various (adapts batch processes) |

Exploration of New Reactivity Modes for Azetidine Esters in Organic Transformations

The reactivity of the azetidine ring is predominantly governed by its significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions. rsc.org Future research will delve deeper into harnessing this strain-release reactivity, particularly exploring how the ester functionality of Azetidin-3-yl propanoate hydrochloride modulates its chemical behavior.

Promising research directions include:

Strain-Release Functionalization: Azetidines can serve as versatile synthons for generating more complex acyclic or ring-expanded structures. rsc.org Investigating the nucleophilic ring-opening of Azetidin-3-yl propanoate hydrochloride with a wider array of nucleophiles could provide access to novel γ-amino acid derivatives, which are valuable in peptidomimetics.

Tandem Reactions: Designing one-pot reactions that combine the installation of the azetidine moiety with a subsequent intramolecular ring-opening cyclization can rapidly build molecular complexity. acs.org For example, a reaction could be devised where an azetidine ester is formed and then undergoes a base-mediated cyclization with a tethered nucleophile to create bicyclic systems. acs.org

Transition Metal-Catalyzed Ring-Opening: While acid-catalyzed ring-opening is common, transition metal-free conditions are being explored. acs.org Further studies could focus on developing novel catalytic systems (e.g., using palladium or nickel) that enable regioselective C-N or C-C bond cleavage of the azetidine ester ring, leading to diverse downstream products.

Application of Advanced Computational Tools for Predictive Chemistry

The integration of computational chemistry is set to revolutionize the study of azetidine compounds. By modeling reaction pathways and molecular properties, researchers can reduce trial-and-error experimentation and accelerate discovery. mit.eduthescience.dev

Future applications in the context of Azetidin-3-yl propanoate hydrochloride include:

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, such as photocatalytic cyclizations or ring-opening events. nih.gov This allows researchers to predict which substrates are likely to react successfully and to understand the underlying mechanisms that govern regioselectivity and stereoselectivity. mit.edu

Machine Learning for Substrate Screening: By training machine learning algorithms on existing experimental data, models can be developed to predict the outcomes of reactions with new, untested substrates. alliedacademies.org This approach could rapidly screen virtual libraries of precursors for the synthesis of novel azetidine esters, prioritizing the most promising candidates for laboratory synthesis. thescience.dev

Conformational and Property Analysis: Computational tools can predict the three-dimensional structure, electronic properties, and potential intermolecular interactions of Azetidin-3-yl propanoate hydrochloride and its derivatives. mdpi.com This is crucial for designing molecules with specific properties for applications in materials science or as ligands in catalysis.

| Computational Tool/Method | Primary Application | Anticipated Outcome | Reference Concept |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and calculating transition state energies. | Rationalizing observed reactivity and predicting feasibility of new transformations. nih.gov | Quantum Chemistry alliedacademies.org |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identifying potential protein targets for new bioactive azetidine derivatives. | Structure-Based Drug Design alliedacademies.org |

| Machine Learning / AI | Predicting reaction outcomes and identifying optimal reaction conditions. | Accelerating the discovery of new reactions and efficient synthetic routes. alliedacademies.org | Predictive Modeling thescience.dev |

Expansion of Research Utility in Emerging Chemical and Biological Fields

The unique structural and chemical properties of the azetidine ring make it an attractive scaffold for a variety of applications beyond its traditional use. researchgate.netnih.gov Azetidin-3-yl propanoate hydrochloride, as a readily functionalizable building block, is well-positioned for exploration in several emerging areas.

Future research will likely focus on:

Medicinal Chemistry and Drug Discovery: The azetidine motif is a privileged structure found in several approved drugs. chemrxiv.orgnih.gov Future work will involve using Azetidin-3-yl propanoate hydrochloride as a scaffold to synthesize libraries of novel compounds for screening against various biological targets, such as kinases or proteases. Its rigid structure can help in optimizing ligand-receptor interactions. nih.gov

Polymer Chemistry: The ring strain of azetidines makes them potential monomers for ring-opening polymerization. Investigations into the polymerization of azetidine esters could lead to novel classes of polyamines with unique material properties, such as enhanced thermal stability or specific ligand-binding capabilities.

Catalysis and Ligand Design: Chiral azetidines can serve as effective ligands in asymmetric catalysis. Synthesizing chiral derivatives from Azetidin-3-yl propanoate hydrochloride could yield new ligands for a range of metal-catalyzed transformations, including reductions and C-C bond-forming reactions. rsc.org

Chemical Biology: Azetidine-containing molecules can be used as chemical probes to study biological processes. For instance, incorporating an azetidine ester into a peptide backbone can induce specific conformational constraints, allowing researchers to study protein structure and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.